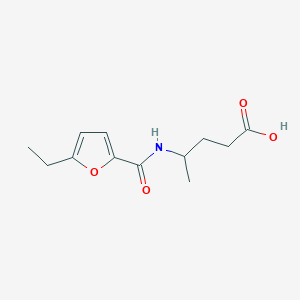
4-(5-Ethylfuran-2-carboxamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Ethylfuran-2-carboxamido)pentanoic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of pentanoic acid, featuring a furan ring substituted with an ethyl group and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of robust catalysts and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Ethylfuran-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The ethyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products Formed
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated furans, nitrofurans.
Aplicaciones Científicas De Investigación
4-(5-Ethylfuran-2-carboxamido)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(5-Ethylfuran-2-carboxamido)pentanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkage are key structural features that influence its binding affinity and specificity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dimethylfuran-3-carboxamido)pentanoic acid: Similar structure but with different substitution on the furan ring.
4-(5-Cyano-4-(fur-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic acid: Contains a furan ring and amide linkage but with additional functional groups and a different core structure.
Uniqueness
4-(5-Ethylfuran-2-carboxamido)pentanoic acid is unique due to its specific substitution pattern on the furan ring and the presence of a pentanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H17NO4 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-[(5-ethylfuran-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-3-9-5-6-10(17-9)12(16)13-8(2)4-7-11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,13,16)(H,14,15) |
Clave InChI |
FADWAHSKXHZKMM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)C(=O)NC(C)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


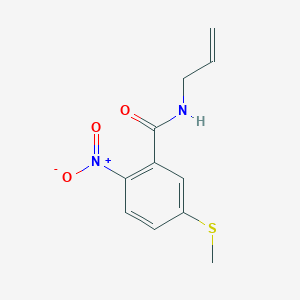
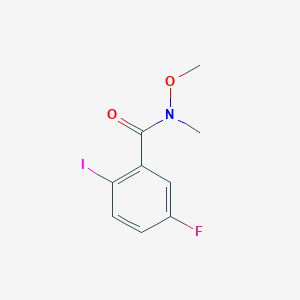
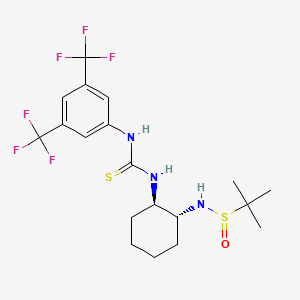
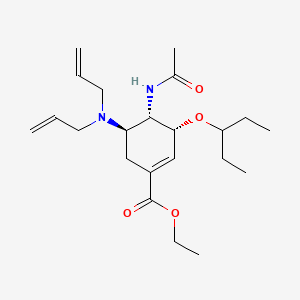
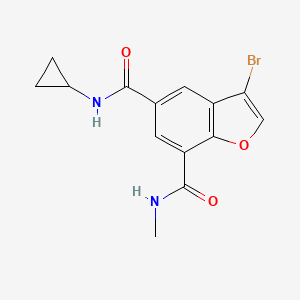

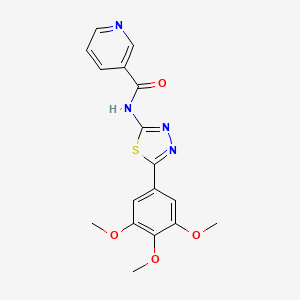
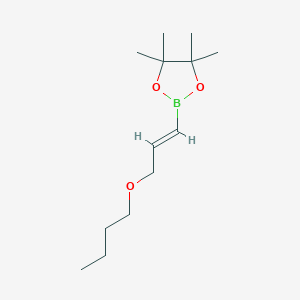

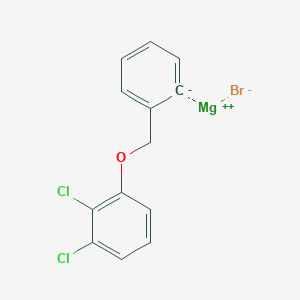

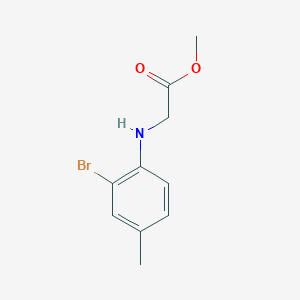
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
